1h,1h,7h-dodecafluoroheptyl iodide
Overview
Description
1h,1h,7h-dodecafluoroheptyl iodide is a highly fluorinated organic compound. It is characterized by the presence of twelve fluorine atoms and one iodine atom attached to a heptane backbone. This compound is of significant interest due to its unique chemical properties, which include high thermal stability and resistance to chemical reactions.
Preparation Methods
The synthesis of 1h,1h,7h-dodecafluoroheptyl iodide typically involves the fluorination of heptane derivatives followed by iodination. One common method involves the use of elemental fluorine or fluorinating agents such as cobalt trifluoride (CoF3) under controlled conditions to achieve the desired level of fluorination. The iodination step can be carried out using iodine or iodine monochloride (ICl) in the presence of a suitable catalyst .
Industrial production methods may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. These methods are designed to be scalable and efficient, making them suitable for large-scale production.
Chemical Reactions Analysis
1h,1h,7h-dodecafluoroheptyl iodide undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as hydroxide (OH-) or cyanide (CN-), leading to the formation of different fluorinated derivatives.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield partially fluorinated heptanes.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) can oxidize the compound, although the high fluorine content generally imparts resistance to oxidation.
Common reagents used in these reactions include bases, acids, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1h,1h,7h-dodecafluoroheptyl iodide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of other fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound’s unique properties make it useful in the study of biological systems, particularly in the development of imaging agents and probes.
Medicine: Fluorinated compounds are often used in the design of drugs due to their stability and bioavailability. This compound can serve as a precursor for the synthesis of fluorinated pharmaceuticals.
Mechanism of Action
The mechanism by which 1h,1h,7h-dodecafluoroheptyl iodide exerts its effects is primarily through its interactions with other molecules. The high electronegativity of fluorine atoms creates a strong dipole moment, which can influence molecular interactions and binding affinities. The iodine atom can participate in halogen bonding, further affecting the compound’s reactivity and interactions with biological targets .
Comparison with Similar Compounds
1h,1h,7h-dodecafluoroheptyl iodide can be compared with other highly fluorinated compounds such as:
1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoroheptane: Lacks the iodine atom, making it less reactive in substitution reactions.
1,1,2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoro-1-heptanol: Contains a hydroxyl group instead of an iodine atom, leading to different chemical properties and applications.
1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluorohexane: Has one fewer carbon atom, affecting its physical and chemical properties.
Properties
IUPAC Name |
1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-7-iodoheptane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F12I/c8-2(9)4(12,13)6(16,17)7(18,19)5(14,15)3(10,11)1-20/h2H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSWJUMWKQPCAEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F12I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90379838 | |
Record name | 1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-7-iodoheptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90379838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
441.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
376-32-9 | |
Record name | 1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-7-iodoheptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90379838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 376-32-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.